5Z-Octadecenoic acid

Übersicht

Beschreibung

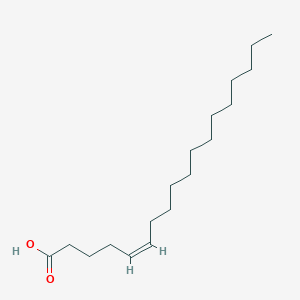

5Z-Octadecenoic acid: is a long-chain unsaturated fatty acid with the molecular formula C18H34O2 (Z)-octadec-5-enoic acid . This compound is characterized by the presence of a double bond at the fifth carbon atom in the cis configuration, which contributes to its unique chemical properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

Chemical Synthesis: One common method for synthesizing 5Z-Octadecenoic acid involves the partial hydrogenation of linoleic acid.

Enzymatic Synthesis: Another approach involves the use of lipase enzymes to catalyze the esterification of oleic acid, followed by selective hydrogenation to introduce the double bond at the fifth position.

Industrial Production Methods:

Extraction from Natural Sources: this compound can be extracted from certain plant oils, such as those derived from seeds of specific plant species.

Biotechnological Production: Advances in biotechnology have enabled the microbial production of this compound using genetically engineered microorganisms.

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: 5Z-Octadecenoic acid can undergo oxidation reactions to form hydroperoxides and other oxygenated derivatives.

Substitution: The carboxyl group of this compound can participate in esterification and amidation reactions to form esters and amides, respectively.

Common Reagents and Conditions:

Oxidation: Common reagents include molecular oxygen and lipoxygenase enzymes.

Reduction: Hydrogen gas and palladium or nickel catalysts are commonly used for the hydrogenation of the double bond.

Major Products:

Oxidation Products: Hydroperoxides and other oxygenated derivatives.

Reduction Products: Stearic acid.

Substitution Products: Esters and amides.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

5Z-Octadecenoic acid serves as a crucial precursor in organic synthesis. Its unique structure allows it to be utilized in the synthesis of various bioactive molecules and polymers. The compound can undergo several chemical reactions:

- Oxidation : It can be oxidized to form hydroperoxides and other derivatives.

- Reduction : The double bond can be reduced to yield stearic acid.

- Substitution : The carboxyl group can participate in esterification and amidation reactions.

These reactions facilitate the production of esters and amides, which are valuable in various chemical applications.

Biological Research

In biological studies, this compound is used to investigate lipid metabolism and signaling pathways. It acts as a model compound for understanding the role of unsaturated fatty acids in cellular processes. Research has shown that this compound can modulate the activity of enzymes involved in lipid metabolism, such as lipoxygenases and cyclooxygenases, thereby influencing physiological responses related to inflammation and cellular signaling .

Medical Applications

The potential therapeutic applications of this compound are significant:

- Anti-inflammatory Properties : The compound exhibits anti-inflammatory effects, making it a candidate for treating conditions associated with chronic inflammation.

- Cardiovascular Health : Studies suggest that it may help in managing cardiovascular diseases due to its ability to influence lipid profiles positively.

- Metabolic Disorders : Its antioxidant properties are being explored for potential benefits in metabolic syndrome management .

Industrial Uses

In the industrial sector, this compound is utilized for:

- Biodegradable Plastics : Its renewable nature makes it an attractive alternative to petroleum-based chemicals in producing biodegradable materials.

- Surfactants and Lubricants : The compound is also used in formulating surfactants and lubricants due to its favorable chemical properties .

Case Study 1: Lipid Metabolism Modulation

A study highlighted the role of this compound in modulating lipid metabolism through specific enzymatic pathways. Researchers found that this compound could enhance the activity of certain enzymes, leading to improved lipid profiles in test subjects .

Case Study 2: Therapeutic Potential

Research into the anti-inflammatory effects of this compound demonstrated its potential as a therapeutic agent for conditions like arthritis. In vitro studies showed that it could reduce inflammatory markers significantly .

Wirkmechanismus

The biological effects of 5Z-Octadecenoic acid are mediated through its interaction with specific molecular targets and pathways. It can modulate the activity of enzymes involved in lipid metabolism, such as lipoxygenases and cyclooxygenases . Additionally, this compound can influence gene expression by activating nuclear receptors like peroxisome proliferator-activated receptors (PPARs) . These interactions contribute to its anti-inflammatory and antioxidant effects.

Vergleich Mit ähnlichen Verbindungen

Oleic Acid: Similar to 5Z-Octadecenoic acid, oleic acid is a monounsaturated fatty acid with a double bond at the ninth carbon atom.

Linoleic Acid: Linoleic acid is a polyunsaturated fatty acid with two double bonds at the ninth and twelfth carbon atoms.

Stearic Acid: Stearic acid is a saturated fatty acid with no double bonds.

Uniqueness: this compound is unique due to its specific cis configuration at the fifth carbon atom, which imparts distinct chemical and biological properties. This configuration influences its reactivity and interactions with biological targets, making it a valuable compound for various applications .

Biologische Aktivität

5Z-Octadecenoic acid, also known as (5Z)-5-octadecenoic acid or Δ5,6-octadecenoic acid, is a monounsaturated fatty acid with the molecular formula CHO. This compound has garnered attention due to its various biological activities and potential therapeutic applications. This article explores the biological activity of this compound, highlighting its physiological effects, mechanisms of action, and relevant research findings.

- Molecular Formula : CHO

- Molecular Weight : 282.46 g/mol

- Structure : Contains a cis double bond at the 5th carbon position.

1. Antioxidant Activity

Research indicates that fatty acids like this compound possess antioxidant properties, which can help mitigate oxidative stress in cells. Antioxidants are crucial for preventing cellular damage and maintaining overall health.

2. Anti-inflammatory Effects

Studies have shown that certain fatty acids can modulate inflammatory responses. In particular, derivatives of octadecenoic acids have been linked to reduced inflammation markers in various experimental models.

3. Antimicrobial Properties

The compound has demonstrated antimicrobial activity against various pathogens. For instance, extracts containing octadecenoic acids have been reported to inhibit the growth of bacteria and fungi, suggesting potential applications in food preservation and therapeutic formulations .

The biological effects of this compound are mediated through several mechanisms:

- PPAR Activation : It has been observed that metabolites derived from octadecenoic acids can activate peroxisome proliferator-activated receptors (PPARs), particularly PPARγ, which plays a significant role in lipid metabolism and adipogenesis .

- Cell Signaling Pathways : The compound may influence various signaling pathways involved in inflammation and metabolism. For example, it has been implicated in the modulation of the GPR40-MEK-ERK pathway, which is essential for maintaining intestinal barrier function .

Table 1: Summary of Biological Activities

Case Study: COVID-19 Inhibition

A recent study highlighted the potential of octadecenoic acids as inhibitors for SARS-CoV-2, the virus responsible for COVID-19. Molecular dynamics simulations suggested that compounds like 6-octadecenoic acid exhibited strong binding affinities to viral proteins, indicating their potential as therapeutic agents against viral infections .

Eigenschaften

IUPAC Name |

(Z)-octadec-5-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h13-14H,2-12,15-17H2,1H3,(H,19,20)/b14-13- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQWHMKSIVLSRNY-YPKPFQOOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC=CCCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCC/C=C\CCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H34O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801314068 | |

| Record name | cis-5-Octadecenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801314068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

676-29-9 | |

| Record name | cis-5-Octadecenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=676-29-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | cis-5-Octadecenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801314068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.